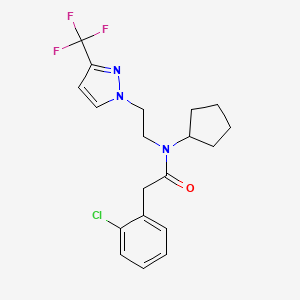

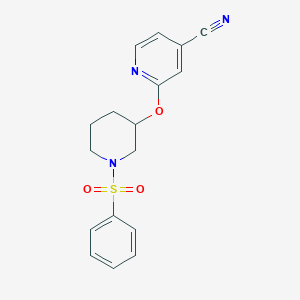

![molecular formula C7H6BrN3O B2867447 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one CAS No. 1909325-85-4](/img/structure/B2867447.png)

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” is a heterocyclic compound with the CAS Number: 1909325-85-4 . It has a molecular weight of 228.05 . The IUPAC name for this compound is 5-bromo-2-methyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridines has been described in more than 5500 references . The synthetic methods used for their synthesis usually start from both a preformed pyrazole or pyridine . More detailed synthesis methods can be found in the referenced papers .Molecular Structure Analysis

The molecular structure of “5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one” can be represented by the InChI code: 1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10) . More detailed molecular structure analysis can be found in the referenced papers .Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties can be found in the referenced papers .Wissenschaftliche Forschungsanwendungen

Biomedical Research

In the realm of biomedical research , this compound is explored for its pharmacological potential. Pyrazolo[3,4-b]pyridines, the class to which this compound belongs, are known for their resemblance to purine bases, which are fundamental components of DNA and RNA . This structural similarity allows them to interact with biological systems in ways that can be therapeutic. For instance, they have been studied for their antitumor properties as inhibitors of specific enzymes involved in cancer cell proliferation .

Agriculture

In agriculture , compounds like 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one could be used in the design of new agrochemicals. Their ability to interact with various biological targets can be harnessed to develop pesticides or growth regulators that are more selective and environmentally friendly .

Material Science

In material science , heterocyclic compounds are often used as building blocks for organic semiconductors due to their electronic properties . The pyrazolo[3,4-b]pyridine core could be utilized in creating materials for organic light-emitting diodes (OLEDs) or photovoltaic cells .

Chemical Synthesis

This compound serves as a versatile intermediate in chemical synthesis . It can undergo various chemical reactions to produce a wide range of derivatives with potential applications in medicinal chemistry and other fields. Its reactivity with different reagents opens up pathways to synthesize novel compounds with desired biological activities .

Environmental Science

In environmental science , the detection and quantification of such heterocyclic compounds are crucial. They can be used as markers or tracers to monitor environmental processes or as components in sensors to detect pollutants and toxins .

Analytical Chemistry

Lastly, in analytical chemistry , 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one can be employed in method development for compound identification and quantification . Its unique structure allows it to be used as a standard or reference compound in chromatography and spectroscopy techniques .

Wirkmechanismus

Target of Action

The primary target of 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .

Mode of Action

The compound interacts with its target, TRKs, by inhibiting their activity . This inhibition is achieved by the compound occupying the ATP pocket of the kinase domain, thereby preventing the phosphorylation and activation of TRKs .

Biochemical Pathways

Upon activation, TRKs trigger downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting TRKs, the compound disrupts these pathways, potentially leading to the inhibition of cell proliferation and survival .

Pharmacokinetics

This suggests that the compound may have favorable absorption and distribution properties. It has been found to have inhibitory activity against certain cytochrome p450 isoforms, which could impact its metabolism and excretion .

Result of Action

The inhibition of TRKs by the compound can lead to a decrease in cell proliferation and survival, particularly in cancer cells that overexpress these kinases . For example, the compound has shown activity against the Km-12 cell line, with an IC50 value of 0.304 μM .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factorsThe compound is typically stored at room temperature , suggesting that it is stable under normal environmental conditions.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Zukünftige Richtungen

Pyrazolo[3,4-b]pyridines have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They have potential applications in the treatment of various cancers . Further exploration of these compounds, including “5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one”, could lead to the development of new therapeutic agents .

Eigenschaften

IUPAC Name |

5-bromo-2-methyl-1H-pyrazolo[3,4-b]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3O/c1-11-7(12)5-2-4(8)3-9-6(5)10-11/h2-3H,1H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLGANHODHPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N1)N=CC(=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |

CAS RN |

1909325-85-4 |

Source

|

| Record name | 5-bromo-2-methyl-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-3-[5-(2,5-dibromophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B2867364.png)

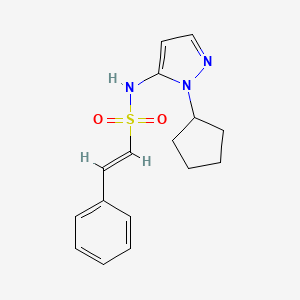

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide](/img/structure/B2867366.png)

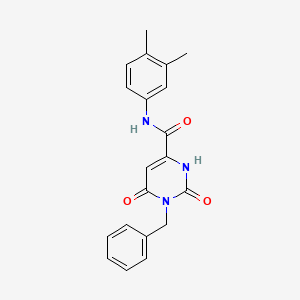

![1-(2-oxo-2-phenylethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2867368.png)

![2-((2-oxo-2-phenylethyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2867372.png)

![2-[6-amino-1-(3-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2867377.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-{[cyclohexyl(methyl)amino]methyl}phenyl)amino]acetamide](/img/structure/B2867378.png)

![2-chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2867379.png)

![6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2867383.png)